N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with an oxazole ring, and a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzothiazole Ring: Starting with 2-aminothiophenol and ethyl bromide, the benzothiazole ring is formed through a cyclization reaction.
Oxazole Ring Formation: The oxazole ring can be synthesized by reacting 2-bromoacetophenone with hydroxylamine hydrochloride.
Coupling Reaction: The benzothiazole and oxazole intermediates are then coupled using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Benzylation: Finally, the benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols
Properties
IUPAC Name |
N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-2-14-8-9-16-18(12-14)26-20(22-16)23(13-15-6-4-3-5-7-15)19(24)17-10-11-21-25-17/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCJDNPDJWQCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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